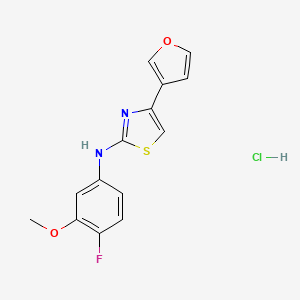![molecular formula C20H12N2O4 B2355430 6-(3-nitrophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione CAS No. 100264-64-0](/img/structure/B2355430.png)
6-(3-nitrophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-Nitrophenyl)benzodbenzazepine-5,7-dione is a heterocyclic compound that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. This compound is characterized by its unique structure, which includes a benzazepine core fused with a nitrophenyl group.
Preparation Methods
The synthesis of 6-(3-Nitrophenyl)benzodbenzazepine-5,7-dione typically involves multicomponent heterocyclization reactions. One-pot synthesis methods are often employed, where small or medium carbo-, oxa-, or azacyclanes undergo recyclization reactions . These reactions are conducted under specific conditions, such as the presence of catalysts like Sm(NO3)3·6H2O in a solvent mixture of ethanol and chloroform at 20°C for several hours .
Chemical Reactions Analysis
6-(3-Nitrophenyl)benzodbenzazepine-5,7-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. It is used in the development of optoelectronic and nonlinear optical materials due to its significant light-harvesting efficiency and large hyperpolarizabilities . In the medical field, it is being explored for its therapeutic properties.
Mechanism of Action
The mechanism of action of 6-(3-Nitrophenyl)benzodbenzazepine-5,7-dione involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through conjugation and hyperconjugation interactions, which stabilize its structure and enhance its binding properties . These interactions are crucial for its potential therapeutic and environmental applications.
Comparison with Similar Compounds
6-(3-Nitrophenyl)benzodbenzazepine-5,7-dione can be compared with other similar compounds, such as 6-(2-nitrophenyl)benzodbenzazepine-5,7-dione . While both compounds share a similar core structure, the position of the nitro group significantly influences their chemical properties and applications. The unique structural features of 6-(3-Nitrophenyl)benzodbenzazepine-5,7-dione make it particularly suitable for optoelectronic and nonlinear optical applications .
Properties
IUPAC Name |
6-(3-nitrophenyl)benzo[d][2]benzazepine-5,7-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2O4/c23-19-17-10-3-1-8-15(17)16-9-2-4-11-18(16)20(24)21(19)13-6-5-7-14(12-13)22(25)26/h1-12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDTSXKACGSCVEK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C(=O)N(C2=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(Z)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2355349.png)

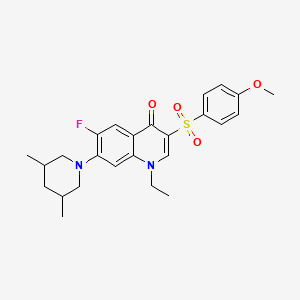
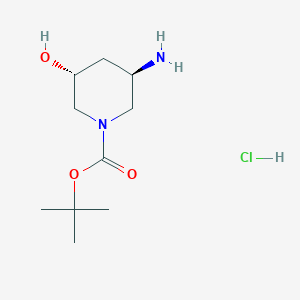


![7-Benzyl-9-oxa-6-azaspiro[4.5]decane hydrochloride](/img/structure/B2355358.png)
![9-(tert-Butoxycarbonyl)-4-methyl-1-oxa-4,9-diazaspiro[5.5]undecane-2-carboxylic acid](/img/structure/B2355360.png)

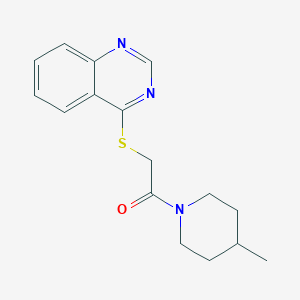
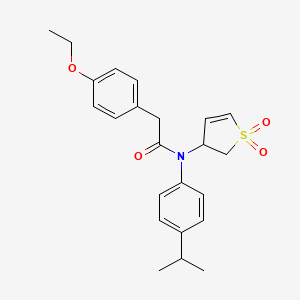
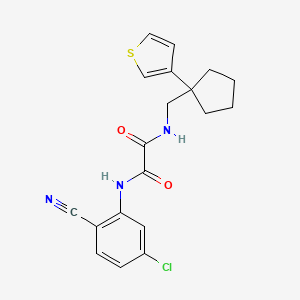
![5-oxo-N-[2-(trifluoromethyl)phenyl]prolinamide](/img/structure/B2355368.png)
